Octadecyl octanoate
Description
Octadecyl octanoate is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide information on related compounds and synthesis methods that could be relevant to understanding octadecyl octanoate. For instance, octadecyl acrylate (OA) and octadecyl methacrylate (OMA) are mentioned as components in the synthesis of various polymers using atom transfer radical polymerization (ATRP) . These compounds share the octadecyl moiety with octadecyl octanoate, suggesting that the physical and chemical properties of the alkyl chain could be similar.
Synthesis Analysis
The synthesis of related compounds, such as octadecyl acrylate and octadecyl methacrylate, is achieved through ATRP, which allows for the creation of well-defined homopolymers and copolymers . Although the synthesis of octadecyl octanoate is not explicitly described, the principles of ATRP could potentially be applied to its synthesis, considering the structural similarities with the mentioned octadecyl compounds.
Molecular Structure Analysis
The molecular structure of octadecyl octanoate would consist of an octadecyl group (an 18-carbon hydrophobic alkyl chain) esterified with octanoic acid. The papers do not directly address the molecular structure of octadecyl octanoate, but they do discuss the solid-state structure of polymers with n-octadecyl side chains . These insights into the behavior of long alkyl chains in polymers could be extrapolated to understand the molecular interactions and arrangement of octadecyl octanoate molecules.
Chemical Reactions Analysis
While the provided papers do not discuss chemical reactions specific to octadecyl octanoate, they do provide information on the reactivity of similar compounds. For example, the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes involves a palladium-catalyzed cascade reaction . This indicates that palladium-catalyzed reactions could be a method to consider for inducing specific chemical transformations in compounds with octane-related structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of octadecyl octanoate can be inferred from the properties of similar compounds discussed in the papers. For instance, the crystalline-amorphous layered structure of polymers with n-octadecyl side chains suggests that octadecyl octanoate might also exhibit phase behavior influenced by the length and packing of the alkyl chain . Additionally, the synthesis of block, statistical, and gradient copolymers from octadecyl (meth)acrylates using ATRP indicates that the octadecyl group imparts certain properties, such as hydrophobicity, which would also be relevant to octadecyl octanoate .
properties
IUPAC Name |
octadecyl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25-28-26(27)24-22-20-8-6-4-2/h3-25H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLRTFSQCPNNIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051816 | |
Record name | Octadecyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecyl octanoate | |
CAS RN |
18312-31-7 | |
Record name | Stearyl octanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18312-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanoic acid, octadecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018312317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, octadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecyl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARYL CAPRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TS6O9194 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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